14h-Anthra[2,1,9-mna]thioxanthen-14-one
CAS No.: 16294-75-0
Cat. No.: VC20823542
Molecular Formula: C23H12OS
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
![14h-Anthra[2,1,9-mna]thioxanthen-14-one - 16294-75-0](/images/no_structure.jpg)
Specification
CAS No. | 16294-75-0 |
---|---|
Molecular Formula | C23H12OS |
Molecular Weight | 336.4 g/mol |
IUPAC Name | 8-thiahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,9,11,13,15,17,20(24),21-undecaen-19-one |
Standard InChI | InChI=1S/C23H12OS/c24-23-17-7-2-1-5-13(17)15-11-12-20-22-16(9-10-18(23)21(15)22)14-6-3-4-8-19(14)25-20/h1-12H |
Standard InChI Key | NVNWZZLOQBHTCW-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=CC=C4C5=C(C=CC(=C35)C2=O)C6=CC=CC=C6S4 |
Canonical SMILES | C1=CC=C2C(=C1)C3=CC=C4C5=C(C=CC(=C35)C2=O)C6=CC=CC=C6S4 |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
14H-Anthra[2,1,9-mna]thioxanthen-14-one possesses a complex polycyclic structure characterized by multiple fused aromatic rings, including anthracene and thioxanthene moieties. The following table summarizes the key identification parameters for this compound:
Identifier Type | Value |
---|---|
Primary Name | 14H-Anthra[2,1,9-mna]thioxanthen-14-one |
Common Name | Solvent Orange 63 |
CAS Number | 16294-75-0 |
EC Number | 240-385-4 |
Molecular Formula | C23H12OS |
Molecular Weight | 336.41 g/mol |
InChIKey | NVNWZZLOQBHTCW-UHFFFAOYSA-N |
SMILES | O=C1c2ccccc2c3ccc4Sc5ccccc5c6ccc1c3c46 |
The compound has numerous synonyms registered across various databases, including EINECS 240-385-4 and DTXSID0066032 . Its systematic IUPAC name, 8-thiahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,9,11,13,15,17,20(24),21-undecaen-19-one, reflects the structural complexity of its fused ring system .
Structural Characteristics
The molecular structure of 14H-Anthra[2,1,9-mna]thioxanthen-14-one contains several key structural features:
-
A thioxanthene moiety with a sulfur atom incorporated into the ring system
-
An anthracene-like framework of fused aromatic rings
-
A ketone (C=O) functional group at position 14
-
A total of 23 carbon atoms arranged in the polycyclic framework
-
12 hydrogen atoms primarily situated at the periphery of the structure
The SMILES notation (O=C1c2ccccc2c3ccc4Sc5ccccc5c6ccc1c3c46) provides a linear representation of this complex three-dimensional structure . The presence of the sulfur atom within the ring system distinguishes this compound from purely carbon-based polycyclic aromatic hydrocarbons and likely contributes to its chromophoric properties .
Physical and Chemical Properties
Based on its structural characteristics, 14H-Anthra[2,1,9-mna]thioxanthen-14-one is likely to possess the following properties, though explicit experimental data is limited in the available search results:
-
Physical state: Solid at room temperature (inferred from its molecular weight and structure)
-
Color: Orange (based on its designation as Solvent Orange 63)
-
Solubility: Likely limited water solubility but good solubility in non-polar organic solvents (consistent with its classification as a "solvent" dye)
-
Stability: Relatively stable due to its extended aromatic system
-
Commercial purity: Available at ≥95% purity for research and industrial applications
The compound's extended conjugated π-electron system spanning multiple fused aromatic rings contributes to its stability and chromophoric properties. The ketone functional group at position 14 represents a potential reactive site for chemical modifications, including nucleophilic addition reactions and reductions .
Industrial Applications and Production
Production Volumes
According to data from the U.S. Environmental Protection Agency's Chemical Data Reporting system, 14H-Anthra[2,1,9-mna]thioxanthen-14-one has been consistently produced or imported at volumes below 1,000,000 pounds (approximately 453,592 kilograms) annually in recent years . The following table summarizes the reported production volumes:
Year | U.S. Production Volume |
---|---|
2016 | <1,000,000 lb |
2017 | <1,000,000 lb |
2018 | <1,000,000 lb |
2019 | <1,000,000 lb |
These consistent but relatively modest production volumes indicate that 14H-Anthra[2,1,9-mna]thioxanthen-14-one occupies a specialized niche in the chemical industry rather than being a high-volume commodity chemical . This aligns with its specialized applications as a colorant and potential synthetic building block.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume